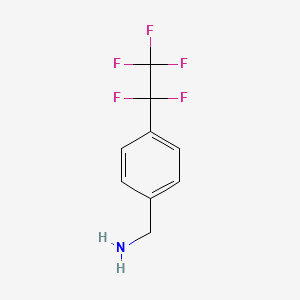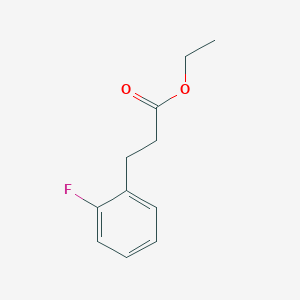![molecular formula C9H4F3NO3 B1611437 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 97928-01-3](/img/structure/B1611437.png)
7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Applications
The incorporation of the trifluoromethyl moiety into heterocycles, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, via microwave-assisted synthesis highlights the compound's role in facilitating the creation of novel structures. This approach not only improves the efficiency of chemical reactions but also expands the toolkit for developing new materials and pharmaceuticals (Shaaban, 2008).
Building Blocks for Heterocyclic Structures
1H-benzo[d][1,3]oxazine-2,4-dione derivatives serve as convenient building blocks for synthesizing a variety of nitrogen-containing heterocycles. The methods used to construct these benzo[d]oxazine derivatives underpin their versatility in organic synthesis, contributing to advancements in drug design and development (Bogdanov & Mironov, 2016).
Fluorinated Derivatives for Biomedical Research
The synthesis and study of fluorinated derivatives of benzo[1,2,4]triazin-7-ones demonstrate the compound's relevance in biomedical research. The regioselective fluorination process, alongside cytotoxicity assessments, lays the groundwork for developing new therapeutic agents (Mirallai, Koutentis, & Aldabbagh, 2019).
Molecular Structure and Characterization
Investigations into the molecular structure and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione provide essential insights into the chemical and physical properties of these compounds. Such studies are critical for the development of new materials with specific electronic, optical, or mechanical properties (Hwang et al., 2017).
Synthesis of Azo-Linked Derivatives
The one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones underscores the adaptability of this compound in forming complex structures. This process, catalyzed by novel nanocomposites, demonstrates the potential for eco-friendly and efficient synthesis methods in organic chemistry (Nikpassand, Fekri, & Pourahmad, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that isatoic anhydride derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures . These structures include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives , which have diverse biological activities and can interact with multiple targets.
Mode of Action
It’s known that the compound can be used to synthesize various nitrogen-containing heterocyclic structures . These structures can interact with their targets in different ways, leading to various biological effects.
Biochemical Pathways
It’s known that the compound can be used to synthesize various nitrogen-containing heterocyclic structures . These structures can affect multiple biochemical pathways, depending on their specific targets and mode of action.
Result of Action
It’s known that the compound can be used to synthesize various nitrogen-containing heterocyclic structures . These structures can have various biological effects, depending on their specific targets and mode of action.
Propiedades
IUPAC Name |
7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKTPKCOKFIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468892 | |
| Record name | 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
97928-01-3 | |
| Record name | 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)
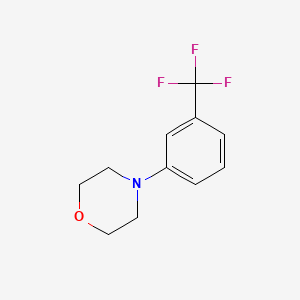
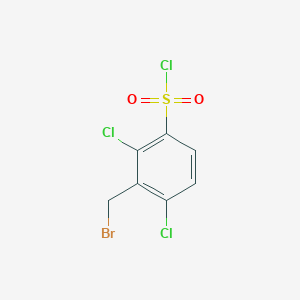
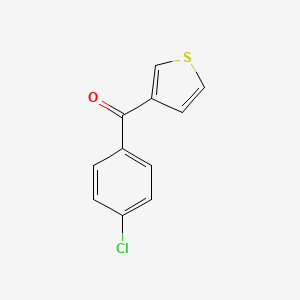
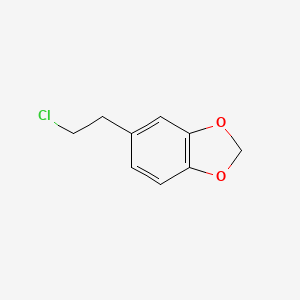
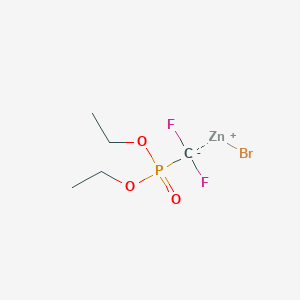
![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)

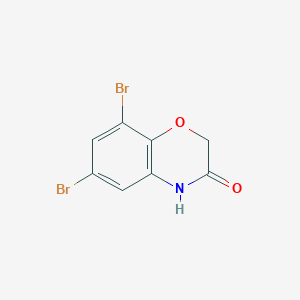
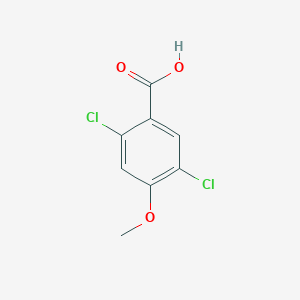
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)

